molecular formula C24H30N2O3S B2442278 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946326-46-1

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2442278
CAS No.: 946326-46-1
M. Wt: 426.58
InChI Key: PAMMFIMRZNQNRD-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a potent and selective agonist for the Sphingosine-1-phosphate receptor 1 (S1PR1) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8978026/]. This compound has emerged as a critical pharmacological tool for investigating the S1P signaling pathway, which plays a fundamental role in lymphocyte trafficking, endothelial barrier integrity, and vascular maturation. By selectively engaging S1PR1, this modulator induces receptor internalization, functionally sequestering lymphocytes within lymphoid tissues and thereby providing a mechanism to suppress specific immune responses [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8978026/]. Its research value is particularly significant in the fields of immunology and autoimmune disease research, where it serves as a prototype for studying the therapeutic potential of S1PR1 modulation in conditions such as multiple sclerosis, psoriasis, and inflammatory bowel disease. The compound's well-defined mechanism of action enables researchers to dissect the complex biology of S1P receptors and explore novel interventions for immune-mediated disorders.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-17(2)13-14-26-23-11-9-21(15-20(23)8-12-24(26)27)25-30(28,29)22-10-7-18-5-3-4-6-19(18)16-22/h7,9-11,15-17,25H,3-6,8,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMMFIMRZNQNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique structural framework that combines a tetrahydroquinoline moiety with a sulfonamide group, which is well-known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O3SC_{22}H_{30}N_{2}O_{3}S with a molecular weight of approximately 402.55 g/mol. The compound consists of several functional groups that contribute to its biological activity:

  • Tetrahydroquinoline Core : Known for various pharmacological activities.
  • Sulfonamide Group : Associated with antibacterial properties.
  • Tetrahydronaphthalene Moiety : Enhances lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving the inhibition of folic acid synthesis.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Inhibition of estrogen receptor
Compound BMDA-MB-468 (Triple-Negative)5EGFR inhibition

These findings suggest that derivatives of this compound could possess selective cytotoxicity against specific cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes such as acetylcholinesterase and lipoxygenase.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptors.
  • Signal Transduction Pathways : Influencing cellular signaling pathways that lead to altered gene expression.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide derivatives found that this compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of similar compounds:

"The synthesized sulfonamide derivatives demonstrated potent cytotoxicity against breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics" .

This suggests that the compound could be a valuable candidate for further development in cancer therapy.

Q & A

Basic: What are the optimized synthetic pathways for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core followed by sulfonamide coupling. Key steps include:

  • Tetrahydroquinoline synthesis : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
  • Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to scavenge HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
    Critical parameters : Strict anhydrous conditions, temperature control (0–25°C), and stoichiometric precision to avoid side reactions.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

Technique Purpose Example Conditions
NMR (¹H, ¹³C)Confirm molecular structure, substituent positionsDMSO-d₆ or CDCl₃, 400–600 MHz
HRMS Verify molecular formula and purityESI+ mode, m/z accuracy <5 ppm
HPLC Assess purity (>98%)C18 column, acetonitrile/water gradient
IR Spectroscopy Identify functional groups (e.g., carbonyl, sulfonamide)KBr pellet, 400–4000 cm⁻¹

Basic: How are the physicochemical properties of this compound determined?

Answer:
Key properties and methods:

  • Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (hexane) via shake-flask method .
  • Stability : Assessed under varying pH (1–13) and temperatures (4–40°C) using HPLC to monitor degradation .
  • Lipophilicity (LogP) : Calculated via octanol/water partitioning or computational tools (e.g., MarvinSuite) .
    Example data for analogs :
PropertyValue (Analog)Source
Molecular Weight358.45 g/mol
Solubility in DMSO>10 mg/mL
Melting Point157–159°C (related sulfonamide)

Advanced: How do structural modifications (e.g., isopentyl vs. benzyl substituents) impact bioactivity?

Answer:

  • Alkyl chain effects :
    • Isopentyl : Enhances lipophilicity, potentially improving membrane permeability but may reduce solubility .
    • Benzyl : Introduces aromatic π-π interactions with target proteins (e.g., enzyme active sites) .
  • Case study : Benzyl-substituted analogs showed 10-fold higher inhibition of bacterial dihydropteroate synthase than ethyl derivatives, while isopentyl analogs exhibited improved pharmacokinetic profiles .
    Methodology : Comparative molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding interactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this class of compounds?

Answer:
Strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and enzymatic protocols (e.g., IC₅₀ determination under fixed pH/temperature) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on IC₅₀) .
  • Structural analogs : Compare bioactivity of isopentyl derivatives with ethyl/benzyl variants to isolate substituent contributions .
    Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or assay conditions .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

Answer:

  • Molecular docking : Predict binding modes to targets (e.g., COX-2, carbonic anhydrase) using crystal structures from PDB .
  • QSAR modeling : Relate substituent properties (e.g., Hammett σ, LogP) to bioactivity .
  • ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity .
    Case study : Docking of a benzyl analog into COX-2 revealed hydrogen bonding with Tyr355 and Val523, explaining its anti-inflammatory activity .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells .
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Enzyme inhibition : Fluorometric assays (e.g., β-lactamase inhibition) with kinetic analysis .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized?

Answer:

  • Prodrug design : Introduce ester groups to enhance solubility, later hydrolyzed in vivo .
  • Formulation : Nanoemulsions or liposomes to improve absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots for structural tweaking .

Advanced: What strategies identify biological targets for this compound?

Answer:

  • Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste disposal : Incineration or approved chemical waste services .

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